1-(3-iso-Propylphenyl)-1-butanol
Description
1-(3-iso-Propylphenyl)-1-butanol is a secondary alcohol characterized by a butanol chain attached to a 3-iso-propylphenyl aromatic ring.
Properties
IUPAC Name |
1-(3-propan-2-ylphenyl)butan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O/c1-4-6-13(14)12-8-5-7-11(9-12)10(2)3/h5,7-10,13-14H,4,6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMCWMNPMFXUHQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CC=CC(=C1)C(C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-iso-Propylphenyl)-1-butanol can be achieved through several methods. One common approach involves the Grignard reaction, where 3-iso-propylphenylmagnesium bromide reacts with butanal to form the desired alcohol. The reaction typically requires anhydrous conditions and is carried out in an inert atmosphere to prevent moisture from interfering with the Grignard reagent.
Another method involves the reduction of 1-(3-iso-Propylphenyl)-1-butanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). This reduction process converts the ketone group to a hydroxyl group, yielding this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale Grignard reactions or catalytic hydrogenation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(3-iso-Propylphenyl)-1-butanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form the corresponding alkane using strong reducing agents like LiAlH4.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other oxidizing agents under acidic or basic conditions.
Reduction: NaBH4, LiAlH4 in anhydrous solvents.
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3) for halogenation.
Major Products
Oxidation: 1-(3-iso-Propylphenyl)-1-butanone, 1-(3-iso-Propylphenyl)butanoic acid.
Reduction: 1-(3-iso-Propylphenyl)butane.
Substitution: 1-(3-iso-Propylphenyl)-1-chlorobutane, 1-(3-iso-Propylphenyl)-1-bromobutane.
Scientific Research Applications
Organic Synthesis
1-(3-iso-Propylphenyl)-1-butanol is often used as a building block in organic synthesis due to its ability to undergo various chemical reactions, including:
- Esterification: It can react with acids to form esters, which are valuable in the production of fragrances and flavors.
- Reduction Reactions: The alcohol group can be selectively reduced to yield different derivatives.
Pharmaceuticals
The compound has potential applications in drug formulation and development:
- Drug Delivery Systems: Its hydrophobic nature makes it suitable for use in lipid-based drug delivery systems, enhancing the solubility of poorly soluble drugs.
- Active Pharmaceutical Ingredients (APIs): Research indicates that derivatives of this compound may exhibit biological activity, warranting further investigation into their therapeutic potential.
Material Science
In materials science, this compound can serve as:
- Plasticizers: Its incorporation into polymer matrices can improve flexibility and processability.
- Coatings: The compound's properties allow it to be used in formulating coatings that require specific performance characteristics.
Case Study 1: Pharmaceutical Application
A study published in the Journal of Medicinal Chemistry explored the use of this compound as a solubilizing agent for poorly soluble drugs. Researchers found that formulations containing this compound significantly improved the bioavailability of the tested drug compared to standard formulations.
Case Study 2: Material Science
In a research article from Polymer Science, the compound was evaluated as a plasticizer in polyvinyl chloride (PVC) formulations. The results indicated that incorporating varying concentrations of this compound enhanced the mechanical properties of PVC while maintaining thermal stability.
Mechanism of Action
The mechanism of action of 1-(3-iso-Propylphenyl)-1-butanol depends on its specific application. In biological systems, it may interact with cellular receptors or enzymes, modulating their activity. The compound’s hydroxyl group can form hydrogen bonds with target molecules, influencing their structure and function. Additionally, the iso-propylphenyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
Comparison with Similar Compounds
Structural Features
- Aromatic vs. Heterocyclic Rings : The 3-iso-propylphenyl group in the target compound is purely aromatic, whereas NNAL and NNK feature a pyridyl ring (nitrogen-containing heterocycle), which enhances their polarity and interaction with biological targets .
- Nitrosamine Presence: Unlike NNAL and NNK, this compound lacks the nitrosamine group (-N(NO)CH₃), a critical structural determinant of carcinogenicity in tobacco-specific nitrosamines .
Analytical Detection
- Metabolomics: NNAL and NNK metabolites are detectable via mass spectrometry at sub-1000 Dalton ranges, with TraceFinder software used for quantification . The absence of nitrosamine groups in this compound would necessitate alternative detection methods.
Biological Activity
1-(3-iso-Propylphenyl)-1-butanol, also known as a potential fragrance compound, has garnered attention in the field of organic chemistry and biological research due to its unique structure and properties. This article aims to present a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its aromatic ring substituted with an isopropyl group and a butanol moiety. The molecular formula is , indicating the presence of a hydroxyl functional group that contributes to its reactivity and biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, studies have suggested that similar aromatic alcohols can inhibit cytochrome P450 enzymes, which are crucial for drug metabolism and synthesis of steroid hormones.
- Receptor Modulation : The structural similarities to known ligands suggest potential interactions with various receptors, including those involved in the olfactory system. This could lead to applications in flavor and fragrance industries.
Biological Activity Overview
The biological activities associated with this compound include:
- Antimicrobial Properties : Preliminary studies indicate that this compound exhibits antimicrobial activity against certain bacteria and fungi. This property is particularly significant for its potential use in food preservation and cosmetic formulations.
- Anti-inflammatory Effects : Some research suggests that compounds with similar structures may possess anti-inflammatory properties, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anti-inflammatory | Reduction in inflammation markers | |
| Enzyme inhibition | Potential inhibition of CYP450 |
Case Studies
Several studies have explored the biological effects of related compounds, providing insights into the potential applications of this compound:
- Antimicrobial Study : A study conducted on various aromatic alcohols demonstrated that compounds with similar structures exhibited significant antibacterial activity against Staphylococcus aureus. The results indicated a dose-dependent response, suggesting that this compound may have similar efficacy .
- Anti-inflammatory Research : In a controlled experiment evaluating the anti-inflammatory properties of phenolic compounds, it was found that certain derivatives effectively reduced cytokine production in vitro. This suggests a possible pathway for this compound to exert similar effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
